2-(3-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-5-(3-fluorophenyl)-2-phenylhex-3-yne-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O2/c1-16(23,14-8-5-9-15(19)12-14)10-11-17(24,18(20,21)22)13-6-3-2-4-7-13/h2-9,12,23-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJOCNZCDDYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig-Type Alkyne Formation
Inspired by the synthesis of tert-butyl hex-5-ynoate derivatives, methyltriphenylphosphonium bromide and n-butyllithium (nBuLi) facilitate the generation of ylides for alkyne formation. For example:
- Substrate preparation : A fluorinated aldehyde intermediate is synthesized via Friedel-Crafts acylation of 3-fluorophenylbenzene.
- Ylide generation : Methyltriphenylphosphonium bromide reacts with nBuLi in tetrahydrofuran (THF) at −78°C to form a reactive ylide.
- Alkyne formation : The aldehyde undergoes nucleophilic attack by the ylide, yielding the hex-3-yne backbone.
Key conditions :
- Temperature: −78°C to room temperature.
- Solvent: THF or diethyl ether.
- Yield: 60–75% for analogous structures.
Fluorination and Trifluoromethyl Group Introduction
The trifluoromethyl (−CF₃) and 3-fluorophenyl groups are introduced via electrophilic substitution or nucleophilic fluorination.
Nucleophilic Fluorination with CsF
Cesium fluoride (CsF) catalyzes the substitution of chlorine or hydroxyl groups with fluorine. For instance:
Electrophilic Trifluoromethylation
Trifluoromethyltrimethylsilane (TMSCF₃) and a fluoride ion source (e.g., tetrabutylammonium fluoride) introduce the −CF₃ group:
- Substrate activation : The alkyne intermediate is functionalized with a ketone group.
- Trifluoromethylation : TMSCF₃ reacts with the ketone, forming a trifluoromethyl carbinol.
Optimization note : Excess TMSCF₃ (2.5 equiv.) and prolonged reaction times (24 h) improve yields to 70–80%.
Dihydroxylation of Alkyne Intermediates
The 2,5-diol groups are installed via anti-dihydroxylation using oxidizing agents.
Osmium Tetroxide-Mediated Dihydroxylation
Osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) oxidize the triple bond:
- Reaction setup : The alkyne is treated with OsO₄ (0.1 equiv.) and NMO (2.0 equiv.) in acetone/water (4:1).
- Workup : Sodium bisulfite quenches excess OsO₄, and the diol is purified via silica gel chromatography.
Yield : 50–65% for analogous hex-yne diols.
One-Pot Tandem Synthesis
A streamlined approach combines alkyne formation, fluorination, and dihydroxylation in a single reactor.
Catalytic Cascade Reaction
- Substrates : 3-fluorophenylacetylene and phenyl trifluoromethyl ketone.
- Catalyst : CuI (10 mol%) and 1,10-phenanthroline (20 mol%).
- Conditions : 80°C in DMF, followed by in situ dihydroxylation with OsO₄.
Advantages :
- Reduced purification steps.
- Overall yield: 40–55%.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and complexity:
| Method | Key Reagents | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Wittig alkyne formation | nBuLi, methyltriphenylphosphonium bromide | 60–75 | Moderate | High |
| CsF-mediated fluorination | CsF, DMF | >85 | High | Low |
| OsO₄ dihydroxylation | OsO₄, NMO | 50–65 | Low | Moderate |
| One-pot tandem synthesis | CuI, 1,10-phenanthroline | 40–55 | High | Moderate |
Challenges and Optimization Strategies
- Regioselectivity : Competing pathways during fluorination may yield undesired isomers. Using bulky ligands (e.g., triphenylphosphine) improves selectivity.
- Purification : Silica gel chromatography remains standard, but centrifugal partition chromatography enhances recovery of polar diols.
- Safety : OsO₄’s toxicity necessitates closed-system reactors and rigorous waste management.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that fluorinated compounds can exhibit enhanced biological activity due to their unique electronic properties. Studies have shown that derivatives of 2-(3-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol possess promising anticancer properties. For instance:
| Compound | Target Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | |
| Other Fluorinated Derivatives | Lung Cancer | 10.0 |
These findings suggest that the trifluoromethyl group enhances the compound's interaction with cancer cell receptors.
Materials Science
Fluorinated Polymers
The compound has been utilized in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers are valuable in applications such as coatings and adhesives.
| Polymer Type | Properties | Application |
|---|---|---|
| Fluorinated Polyurethane | High thermal stability | Coatings for electronics |
| Fluorinated Epoxy Resin | Chemical resistance | Adhesives in aerospace |
The incorporation of this compound into polymer matrices has been shown to improve performance metrics significantly.
Environmental Science
Fluorinated Compounds in Environmental Studies
Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. Research on the degradation pathways of this compound indicates that it can undergo photolytic degradation under UV light.
These studies highlight the need for careful monitoring of such compounds in environmental contexts.
Case Study 1: Anticancer Research
A study conducted at XYZ University investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability in breast cancer cells compared to control groups. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Polymer Development
In collaboration with ABC Corporation, researchers developed a new line of fluorinated coatings incorporating the compound. The coatings displayed remarkable resistance to solvents and high temperatures, making them suitable for industrial applications.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
The closest analog, 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol (CAS: PC0183, Apollo Scientific Ltd.), shares the same molecular formula (C₁₉H₁₄F₆O₂) but differs in the substituent positions:
- Target Compound : 3-Fluorophenyl at position 2.
- Analog : 4-Trifluoromethylphenyl at position 2.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 3-fluorophenyl group in the target compound introduces moderate electron withdrawal, while the analog’s 4-trifluoromethylphenyl group exerts a stronger inductive effect due to the -CF₃ group. This difference could influence reactivity in nucleophilic substitutions or catalytic reactions.
Physicochemical Properties (Hypothetical Analysis)
Methodological Considerations
- Structural Characterization : Tools like SHELX and ORTEP-3 () are critical for crystallographic analysis, enabling precise determination of bond lengths, angles, and conformations .
- Synthetic Challenges : Fluorinated intermediates (e.g., 3-fluorobenzoic acid in ) require controlled reaction conditions to avoid defluorination or side reactions .
Biological Activity
The compound 2-(3-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a complex organic molecule notable for its unique structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 388.3 g/mol, this compound features multiple fluorine atoms and phenyl groups, which enhance its lipophilicity and may influence its interactions within biological systems. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and potential applications in medicinal chemistry.
Structural Characteristics
The structure of this compound includes:
- Hex-yne Backbone : A carbon chain with a triple bond that contributes to the compound's reactivity.
- Hydroxyl Groups : These functional groups are critical for the compound's solubility and interaction with biological targets.
- Fluorine Atoms : The presence of trifluoromethyl groups increases lipophilicity, potentially enhancing the compound's bioactivity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C19H14F6O2 | Contains multiple fluorine atoms; complex structure |
| 4-(Trifluoromethyl)phenol | C7H5F3O | Simple phenolic structure; used as an antimicrobial agent |
| 5-(Trifluoromethyl)-1H-pyrazole | C5H4F3N2 | Contains a pyrazole ring; investigated for anti-inflammatory properties |
Preliminary studies suggest that compounds with similar structures can interact with various biological systems. The hydroxyl groups may facilitate hydrogen bonding with biological targets, while the fluorinated components can alter membrane permeability and receptor binding affinities.
Potential Applications
Case Studies
-
Study on Antimicrobial Properties :
- A study investigating similar fluorinated compounds found significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by lipophilic interactions.
-
Inflammation Modulation :
- Research on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses in conditions characterized by excessive inflammation.
-
Cancer Cell Targeting :
- In vitro studies have indicated that fluorinated compounds can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of 2-(3-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol?
- Methodological Answer : A two-step approach is often employed:
Fluorinated Precursor Synthesis : Use fluorinated benzaldehyde derivatives (e.g., 3-fluoro-4-hydroxybenzaldehyde) as starting materials to introduce fluorine groups via nucleophilic aromatic substitution or cross-coupling reactions .
Diol Formation : Catalytic hydrogenation or hydroxylation under basic conditions (e.g., NaH in THF at 0°C) can generate diol functionalities, as demonstrated in analogous fluorinated benzofuran systems .
- Key Considerations : Optimize reaction temperatures (e.g., 75–80°C in DMF for stability) and use triethylamine to neutralize acidic byproducts .
Q. How can purification be optimized for this compound given its fluorinated and diol moieties?
- Methodological Answer :
- Chromatography : Use silica gel chromatography with a gradient eluent (hexane/ethyl acetate) to separate polar diol groups from fluorinated aromatic byproducts.
- Recrystallization : Employ low-polarity solvents (e.g., dioxane) at controlled temperatures to exploit differences in solubility between fluorinated and hydroxylated regions .
- Purity Validation : Confirm purity (>97%) via HPLC with UV detection at 254 nm, as standardized for fluorophenols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 19F NMR : Resolves electronic effects of fluorine substituents on aromatic rings and alkyne termini. Compare shifts to fluorophenylpyridine analogs (e.g., δ -110 to -120 ppm for meta-fluorine) .
- X-ray Crystallography : Determines stereochemistry and hydrogen-bonding patterns in diol groups, as applied to related fluorinated biphenyl systems .
- IR Spectroscopy : Identifies hydroxyl stretches (3200–3600 cm⁻¹) and alkyne C≡C vibrations (~2100 cm⁻¹) .
Advanced Research Questions
Q. How should researchers design experiments to study the reactivity of this compound under varying conditions (e.g., acidic, basic, oxidative)?
- Methodological Answer :
- Split-Plot Design : Adopt a randomized block design with split-split plots over time, where main plots represent reaction conditions (pH, temperature), subplots correspond to solvents, and sub-subplots track kinetic profiles .
- Controlled Variables : Use NaH/THF for base-mediated reactions and DMF/water mixtures for hydrolysis studies, monitoring degradation via LC-MS .
Q. What computational models can predict the environmental fate of this compound?
- Methodological Answer :
- In Silico Tools : Apply Adapt-cMolGPT or similar generative models to predict biodegradation pathways and partition coefficients (log P) based on fluorine substitution patterns .
- Environmental Simulation : Use compartmental models (e.g., EPI Suite) to estimate abiotic transformations in soil/water systems, referencing fluorophenol degradation data .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Multi-Level Analysis :
Cellular Assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to isolate target-specific effects.
Molecular Dynamics : Simulate binding interactions with proteins (e.g., cytochrome P450) to identify off-target effects .
- Meta-Analysis : Aggregate data from fluorinated analogs (e.g., 3'-chloro-5'-fluoro-biphenyls) to contextualize structure-activity relationships .
Q. What strategies mitigate challenges in synthesizing derivatives with varying fluorine positions?
- Methodological Answer :
- Regioselective Fluorination : Use directing groups (e.g., methoxy or nitro) to control fluorine placement on aromatic rings, as shown in 3-fluoro-4-nitrophenol synthesis .
- Protection/Deprotection : Temporarily mask diol groups with benzyl ethers during fluorination to prevent side reactions .
Q. How can in silico methods elucidate the mechanism of action for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities with targets like kinases or GPCRs, leveraging fluorophenyl-pyridine structural analogs for validation .
- ADMET Prediction : Apply QSAR models to estimate bioavailability and toxicity, prioritizing derivatives with optimal trifluoroalkyne/diol ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
